Cytosine Deaminase Activation Selectivity
5-FC is a substrate for cytosine deaminase, but its Michaelis constant (Km) differs substantially from the natural substrate cytosine, providing a quantitative basis for enzyme selectivity. The apparent Km of intracellular cytosine deaminase from Chromobacterium violaceum YK 391 for 5-FC is 0.87 mM, compared to 0.38 mM for cytosine and 2.32 mM for 5-methylcytosine [1]. This 2.3-fold higher Km relative to cytosine indicates that 5-FC is a competent but distinguishable substrate, a property exploited in GDEPT systems where tumor-localized cytosine deaminase converts 5-FC to 5-FU. By contrast, 5-FU itself is not a substrate for this enzyme and cannot achieve localized activation, highlighting the essentiality of the 4-amino-5-fluoropyrimidin-2-one scaffold for enzyme recognition.
vs 0.38 mM (cytosine)
| Evidence Dimension | Michaelis constant (Km) for cytosine deaminase |
|---|---|
| Target Compound Data | 0.87 mM (5-FC) |
| Comparator Or Baseline | Cytosine: 0.38 mM; 5-Methylcytosine: 2.32 mM |
| Quantified Difference | 2.3-fold higher Km for 5-FC vs. cytosine |
| Conditions | Intracellular cytosine deaminase purified from Chromobacterium violaceum YK 391; pH 7.5, 30°C |
Why This Matters
The Km value defines the concentration window for selective prodrug activation in GDEPT, directly impacting the design of enzyme-prodrug systems where 5-FC is the only clinically viable substrate.
- [1] Kim, J., & Yu, T. S. (2004). Purification and Properties of Intracellular Cytosine Deaminase from Chromobacterium violaceum YK 391. Journal of Microbiology and Biotechnology, 14(6), 1182–1189. View Source
